REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9]C)[CH:5]=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12]>Br>[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([OH:9])[CH:5]=[CH:4][C:3]=1[C:11](=[O:13])[CH3:12]
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Name
|
|
Quantity
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71.55 g
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Type
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reactant
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Smiles
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NC1=C(C=CC(=C1Cl)OC)C(C)=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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Br
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to rt
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Type
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FILTRATION
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Details
|
the solids were filtered
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Type
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CUSTOM
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Details
|
The solids were partitioned between EtOAc and ½
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Type
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DRY_WITH_MATERIAL
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Details
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Organics were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
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Details
|
solvent removed under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
NC1=C(C=CC(=C1Cl)O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |